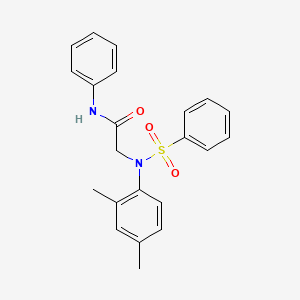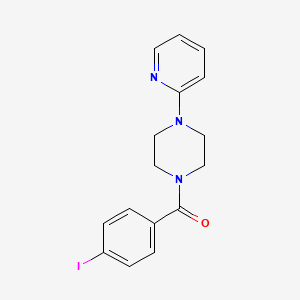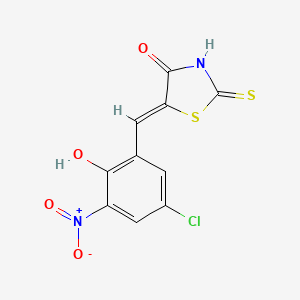![molecular formula C24H20N4O2 B5966825 2-hydroxybenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5966825.png)
2-hydroxybenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxybenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone, commonly known as HMPH, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. HMPH belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).
Mechanism of Action
The mechanism of action of HMPH involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. HMPH also activates the Nrf2 pathway, which is involved in the cellular defense against oxidative stress. HMPH has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
HMPH has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the expression of iNOS and COX-2, which are enzymes involved in the production of inflammatory mediators. HMPH has been shown to increase the levels of antioxidant enzymes such as SOD and catalase, and reduce the levels of reactive oxygen species (ROS) in cells. HMPH has also been found to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using HMPH in lab experiments is its versatility. It can be used in a variety of assays to study its effects on different cell types and disease models. HMPH is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of HMPH is its stability. It is susceptible to degradation under certain conditions, which can affect its activity and efficacy.
Future Directions
There are several future directions for research on HMPH. One area of interest is the development of HMPH-based therapeutics for the treatment of neurodegenerative diseases. Another direction is the investigation of the potential of HMPH as a chemopreventive agent for cancer. Further studies are also needed to determine the optimal dosage and administration route of HMPH for maximum efficacy. Additionally, the development of novel HMPH analogs with improved stability and potency is an area of ongoing research.
In conclusion, HMPH is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesis Methods
HMPH can be synthesized by the condensation reaction between 2-hydroxybenzaldehyde and 4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl)hydrazine. The reaction is carried out in the presence of a suitable catalyst under reflux conditions. The resulting product is then purified by recrystallization.
Scientific Research Applications
HMPH has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. HMPH has also been found to have a neuroprotective effect and can be used for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-30-20-13-11-18(12-14-20)22-15-21(17-7-3-2-4-8-17)26-24(27-22)28-25-16-19-9-5-6-10-23(19)29/h2-16,29H,1H3,(H,26,27,28)/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFAVXFQAFZFNQ-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=CC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C/C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(3,5-dimethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5966762.png)

![1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone](/img/structure/B5966783.png)
![7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966788.png)
![4-[(3-{[(3-acetylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B5966799.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B5966801.png)
![N~1~-(2-furylmethyl)-N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5966802.png)
![2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B5966808.png)
![4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5966811.png)
![N-(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)acetamide](/img/structure/B5966819.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5966830.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5966836.png)